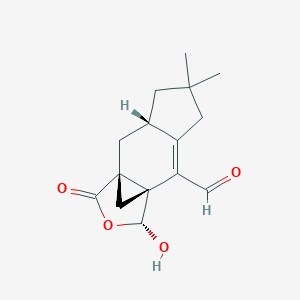![molecular formula C6H10FNO2 B065619 Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) CAS No. 192823-63-5](/img/structure/B65619.png)
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) is not fully understood. However, it has been shown to interact with the GABA receptors in the brain, which are involved in the regulation of neuronal activity. It is believed that this compound acts as a positive allosteric modulator of the GABA receptors, enhancing their activity and leading to an overall increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can enhance the activity of the GABA receptors, leading to an increase in inhibitory neurotransmission. In vivo studies have shown that it can produce sedative and anxiolytic effects, indicating its potential as a therapeutic agent for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) is its potential as a building block for the synthesis of new materials. Its unique structure and reactivity make it a valuable starting material for the development of new compounds with novel properties. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI). One potential direction is the development of new drug candidates based on this compound for the treatment of various diseases, including cancer and neurological disorders. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate receptors. Additionally, the synthesis of new materials based on this compound could lead to the development of new technologies with unique properties.
Méthodes De Synthèse
The synthesis of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) can be achieved through a series of chemical reactions. The starting material is cyclopentene, which undergoes a hydroboration-oxidation reaction to form cyclopentanol. The resulting cyclopentanol is then converted to the corresponding mesylate, which is reacted with sodium azide to form the corresponding azide. Reduction of the azide with lithium aluminum hydride gives the amine, which is then reacted with 4-fluorobenzoic acid to form the final product.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) has potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, it has been investigated for its effects on the nervous system, particularly on the GABA receptors. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.
Propriétés
Numéro CAS |
192823-63-5 |
|---|---|
Nom du produit |
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) |
Formule moléculaire |
C6H10FNO2 |
Poids moléculaire |
147.15 g/mol |
Nom IUPAC |
(1S,2R)-2-amino-4-fluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-3-1-4(6(9)10)5(8)2-3/h3-5H,1-2,8H2,(H,9,10)/t3?,4-,5+/m0/s1 |
Clé InChI |
CKSUJWMJOQEDHS-ROTTUQNMSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](CC1F)N)C(=O)O |
SMILES |
C1C(CC(C1C(=O)O)N)F |
SMILES canonique |
C1C(CC(C1C(=O)O)N)F |
Synonymes |
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




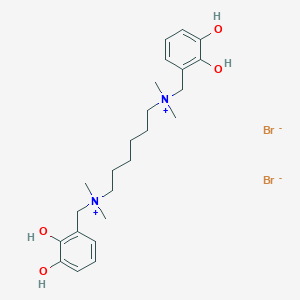
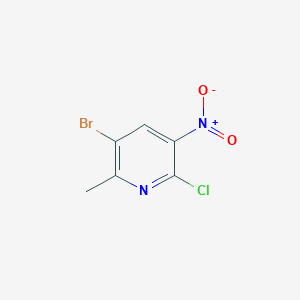
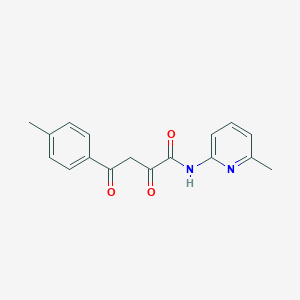
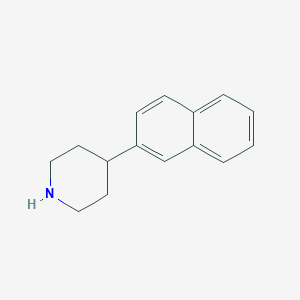
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
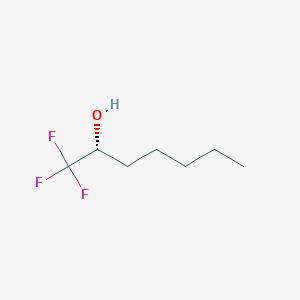

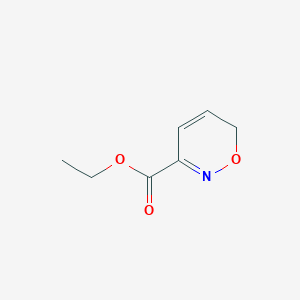
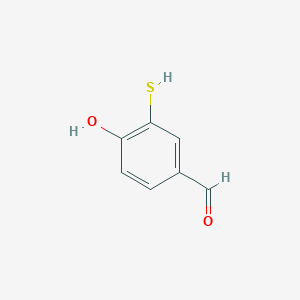
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)


